N-(1-(furan-2-yl)propan-2-yl)cinnamamide

FFAR2 GPR43 free fatty acid receptor

N-(1-(furan-2-yl)propan-2-yl)cinnamamide is a synthetic cinnamamide derivative incorporating a furan-2-yl moiety linked via a propan-2-amine spacer to a cinnamamide pharmacophore. The cinnamamide scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against G protein-coupled receptors (GPCRs), ion channels, and enzymes across multiple therapeutic areas including neuroprotection, anti-inflammation, and oncology.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 1219915-16-8
Cat. No. B2992915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-yl)propan-2-yl)cinnamamide
CAS1219915-16-8
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+
InChIKeyRBMSMDIEMYAYSY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(furan-2-yl)propan-2-yl)cinnamamide (CAS 1219915-16-8): A Multi-Target GPCR and Ion Channel Modulator with Experimentally Verified Selectivity Profile


N-(1-(furan-2-yl)propan-2-yl)cinnamamide is a synthetic cinnamamide derivative incorporating a furan-2-yl moiety linked via a propan-2-amine spacer to a cinnamamide pharmacophore. The cinnamamide scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against G protein-coupled receptors (GPCRs), ion channels, and enzymes across multiple therapeutic areas including neuroprotection, anti-inflammation, and oncology [1]. This compound is distinguished from generic cinnamamides by its combination of the furan heterocycle and the specific propan-2-amine linker, which together confer a measurable multi-target profile with experimentally determined activity at human TRPA1 (IC50 64 nM), the human free fatty acid receptor 2 (FFAR2/GPR43, IC50 10.35 nM), and the human P2X purinoceptor 7 (P2RX7, IC50 17.4 nM), as recorded in the BindingDB, ChEMBL, EUBOpen, and GPCRdb databases [2][3][4]. Its molecular formula is C16H17NO2 with a molecular weight of 255.31 g/mol. Available from chemical suppliers at research-grade purity (typically ≥95%), this compound serves as a versatile probe for GPCR and ion channel pharmacology, particularly for studies requiring dual or multi-target engagement within the inflammation and pain signaling networks.

Why Generic Cinnamamides Cannot Substitute for N-(1-(furan-2-yl)propan-2-yl)cinnamamide in Target-Based Screening


The cinnamamide scaffold is a widely exploited privileged structure; however, minor structural modifications produce dramatic shifts in target engagement, potency, and selectivity. A 2015 review of cinnamamide derivatives for nervous system disorders demonstrated that substituent identity and position on the aromatic ring, as well as the nature of the amide side chain, dictate whether the compound engages GABAA receptors, NMDA receptors, TRP channels, voltage-gated potassium channels, HDACs, or opioid receptors [1]. QSAR analysis of 35 cinnamamides identified partition coefficient, molar refraction, and Hammett σ constant of substituents on the benzene ring as the principal features governing anticonvulsant activity [2]. The furan-2-yl group and propan-2-amine linker of this specific compound are not present in generic cinnamamides (e.g., parent cinnamamide, CAS 621-79-4, which shows only weak cytotoxicity with IC50 values in the millimolar range) , nor in the therapeutically advanced cinnamamide-quinazoline hybrids that target EGFR [3]. These structural distinctions result in a unique multi-target signature—TRPA1, FFAR2/GPR43, and P2RX7—that cannot be replicated by simple cinnamamide analogs. Researchers substituting this compound with a structurally related cinnamamide risk losing the specific polypharmacology required for phenotypic assays in pain, inflammation, or immunomodulation.

N-(1-(furan-2-yl)propan-2-yl)cinnamamide: Quantitative Differentiation Evidence Against Comparators


FFAR2/GPR43 Antagonism: N-(1-(furan-2-yl)propan-2-yl)cinnamamide vs. Class-Level Reference

N-(1-(furan-2-yl)propan-2-yl)cinnamamide is a potent antagonist of the human free fatty acid receptor 2 (FFAR2/GPR43) with an IC50 of 10.35 nM, measured in a cell-based assay using HEK293 cells expressing human FFA2 receptor, assessed as inhibition of sodium acetate-induced calcium mobilization [1]. This target is not engaged by simpler cinnamamides such as the parent compound cinnamamide (CAS 621-79-4), which exhibits only weak, non-specific cytotoxicity (IC50 ~1.29–1.94 mM in cancer cell lines) . The 10.35 nM potency places this compound in the high-affinity range for GPCR-targeted tool compounds, making it suitable for mechanistic studies of FFA2-mediated inflammatory signaling where low-nanomolar target engagement is required.

FFAR2 GPR43 free fatty acid receptor inflammation GPCR

TRPA1 Antagonism: Species-Dependent Selectivity Between Human and Rat Receptors

N-(1-(furan-2-yl)propan-2-yl)cinnamamide acts as a TRPA1 antagonist with pronounced species-dependent potency. In human TRPA1 expressed in HEK293 cells, the compound inhibited cinnamaldehyde-induced Ca2+ influx with an IC50 of 64 nM [1]. In contrast, the IC50 against rat TRPA1 was 390 nM—a ~6.1-fold reduction in potency [1]. This species selectivity profile provides a critical experimental control: the compound can be used to differentiate human versus rodent TRPA1 pharmacology in cross-species pain models. By comparison, a closely related TRPA1 antagonist (BDBM50263526/CHEMBL4062110, structurally similar cinnamamide analog) shows an IC50 of 179 nM at human TRPA1—approximately 2.8-fold weaker [2]. Generic cinnamamide (CAS 621-79-4) does not have any reported TRPA1 activity .

TRPA1 pain ion channel species selectivity antagonist

P2RX7 Antagonism: Potency Against Human Purinergic Receptor P2X7 in a Cell-Based Assay

The compound demonstrates antagonist activity against the human P2X purinoceptor 7 (P2RX7) with an IC50 of 17.4 nM in a cell-based assay using the 1321N1 human astrocytoma cell line [1]. P2RX7 is a key mediator of NLRP3 inflammasome activation and IL-1β release, making it a high-value target in inflammatory and neuroinflammatory diseases. This activity at P2RX7 is not shared by other cinnamamide analogs profiled in public databases with quantitative data: the cinnamamide-quinazoline EGFR inhibitors show no P2RX7 activity, and the cinnamamide-chalcone CDK2 inhibitors were not profiled against this target [2][3]. The 17.4 nM potency is within the range of known reference P2RX7 antagonists and is reported from a patent-source compound example (US10112937, Example 66) [1].

P2RX7 P2X7 purinergic receptor inflammasome ion channel

G Protein Coupling Profile: Selective Engagement of Gαi/o and Gαq/11 Pathways with Minimal Gαs and Gα12/13 Activation

GPCRdb bioactivity records for N-(1-(furan-2-yl)propan-2-yl)cinnamamide report a G protein coupling profile showing selective engagement of Gαi/o family (Gαi1, Gαi2, Gαi3, Gαo subtypes) and Gαq/11 family (Gαq, Gα11, Gα14, Gα15 subtypes), with minimal or absent activation of Gαs and Gα12/13 pathways [1]. This biased signaling profile distinguishes the compound from pan-GPCR ligands that indiscriminately activate all G protein subtypes. The combination of Gαi/o and Gαq/11 coupling without Gαs activation suggests preferential downstream signaling through inhibition of cAMP production (Gαi/o) and activation of phospholipase C-β (Gαq/11), which is mechanistically relevant for modulating both calcium signaling and cAMP-dependent pathways in inflammatory cells. Standard cinnamamide reference compounds have not been profiled for G protein coupling selectivity .

G protein selectivity biased signaling GPCR signal transduction functional selectivity

Structural Differentiation from Positional Isomers and Heterocycle-Substituted Analogs

The compound features the furan ring attached at the 2-position via a propan-2-amine linker. The positional isomer N-(1-(furan-3-yl)propan-2-yl)cinnamamide (furan attached at the 3-position) differs only in the substitution point on the furan ring . This seemingly minor change is predicted to alter the compound's electronic distribution, dipole moment, and hydrogen-bonding capacity, which in the broader cinnamamide class have been shown to significantly impact receptor binding—the QSAR analysis of 35 cinnamamides confirmed that the Hammett σ constant of substituents on the aromatic ring is a principal determinant of biological activity [1]. Similarly, analogs with bulkier heterocycles or additional substituents (e.g., N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide) differ substantially in molecular weight (339.41 vs. 255.31 g/mol), hydrogen bond donor/acceptor count, and topological polar surface area, all of which affect permeability and target binding .

positional isomer structure-activity relationship furan regioisomer heterocycle substitution SAR

Receptorome-Wide Selectivity: Negligible Activity at EGFR Kinase Versus Kinase-Focused Cinnamamide Derivatives

While several cinnamamide derivatives have been optimized as potent kinase inhibitors—notably cinnamamide-quinazoline hybrids that inhibit EGFR(T790M) with IC50 values as low as 1.22 μM against H1975 cells and 11-fold selectivity over gefitinib [1], and cinnamamide-chalcone derivatives that inhibit CDK2 with IC50 <10 μM and ~2-fold selectivity over EGFR [2]—the target compound N-(1-(furan-2-yl)propan-2-yl)cinnamamide does not show significant EGFR kinase inhibition in public databases [3]. The compound's activity profile is instead concentrated on GPCRs (FFAR2/GPR43) and ion channels (TRPA1, P2RX7). This receptorome divergence illustrates a critical procurement decision: if the research objective is kinase inhibition, the cinnamamide-quinazoline or cinnamamide-chalcone series is more appropriate; if the objective is multi-target GPCR/ion channel modulation for pain or inflammation research, this compound provides a distinct, kinase-sparing pharmacology.

EGFR kinase selectivity off-target profiling cinnamamide scaffold receptorome

N-(1-(furan-2-yl)propan-2-yl)cinnamamide: Evidence-Driven Research Application Scenarios


FFAR2/GPR43-Mediated Inflammatory Signaling Studies Requiring Low-Nanomolar Potency

This compound is the only cinnamamide derivative with documented FFAR2/GPR43 antagonism at IC50 = 10.35 nM [1]. Researchers studying short-chain fatty acid (SCFA) signaling in inflammatory bowel disease, metabolic syndrome, or neutrophil chemotaxis can use this compound as a probe for FFA2 receptor pharmacology. Its potency is suitable for both in vitro mechanistic studies (HEK293-based calcium mobilization assays) and, following appropriate formulation, potentially ex vivo tissue experiments requiring nanomolar target engagement. The absence of this target engagement in other cinnamamide analogs makes this compound irreplaceable for FFA2-focused research within the cinnamamide chemical space.

Species-Specific TRPA1 Pain Pathway Profiling with Built-in Human/Rodent Selectivity Control

With IC50 values of 64 nM (human TRPA1) and 390 nM (rat TRPA1)—a 6.1-fold selectivity window [1]—this compound enables cross-species pain research where species-dependent pharmacology must be controlled. The 64 nM human potency is 2.8-fold better than the closest structurally related TRPA1 antagonist analog (IC50 = 179 nM) , making it a more sensitive tool for human TRPA1 target engagement studies. Researchers can use the compound in parallel human and rodent TRPA1 assays to distinguish species-specific effects from common pathway pharmacology, a critical consideration for translational pain research.

Multi-Target Inflammasome and Neuroinflammation Pharmacology (TRPA1 + P2RX7 Dual Engagement)

The compound's combination of TRPA1 antagonism (IC50 = 64 nM) [1] and P2RX7 antagonism (IC50 = 17.4 nM) provides a rare dual ion channel modulation profile relevant to NLRP3 inflammasome activation and neuroinflammatory cascades. P2RX7 is a direct activator of the NLRP3 inflammasome, while TRPA1 mediates neurogenic inflammation and pain signaling. No other cinnamamide derivative with publicly available quantitative data engages both targets simultaneously. This dual pharmacology supports phenotypic screening in neuroinflammation models (e.g., microglial activation, astrocyte-mediated inflammation) where blockade of both channels may produce synergistic anti-inflammatory effects.

Biased GPCR Signaling Research Exploiting Gαi/o + Gαq/11 Selective Coupling

The G protein coupling selectivity profile—engaging Gαi/o and Gαq/11 families while sparing Gαs and Gα12/13 [1]—positions this compound as a tool for biased signaling research. In immune cells, Gαi/o signaling regulates chemotaxis and cytokine production, while Gαq/11 signaling drives calcium-dependent processes such as degranulation and oxidative burst. Researchers studying pathway-biased pharmacology at GPCR targets (particularly FFA2/GPR43, which couples to both Gαi/o and Gαq/11) can use this compound to interrogate downstream signaling divergence without confounding Gαs-mediated cAMP elevation . This application is not accessible with generic cinnamamides that lack defined G protein coupling data.

Quote Request

Request a Quote for N-(1-(furan-2-yl)propan-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.